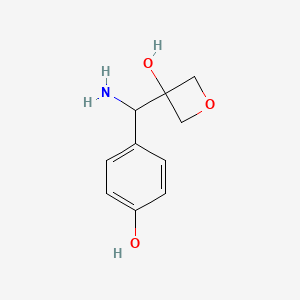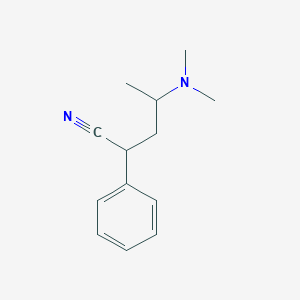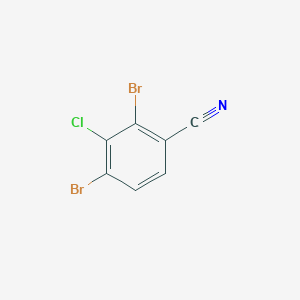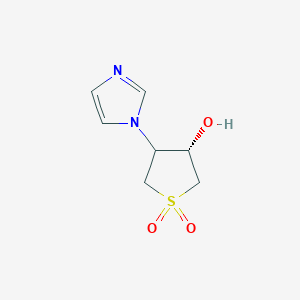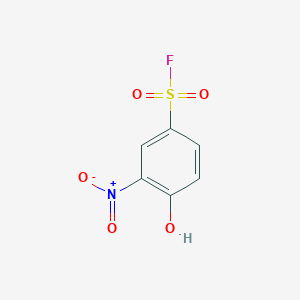
(7Z,9E)-2-Methyltetradeca-7,9-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7Z,9E)-2-Methyltetradeca-7,9-dienoate is an organic compound characterized by its unique structure, which includes conjugated double bonds and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7Z,9E)-2-Methyltetradeca-7,9-dienoate typically involves the use of high-performance liquid chromatography (HPLC)-grade solvents and specific reaction conditions to ensure the correct configuration of the double bonds. One common method involves the extraction of the compound from natural sources, followed by purification using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced instrumentation and techniques such as gas chromatography-mass spectrometry (GC-MS) for monitoring the reaction progress and ensuring the desired product is obtained .
Analyse Chemischer Reaktionen
Types of Reactions
(7Z,9E)-2-Methyltetradeca-7,9-dienoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
(7Z,9E)-2-Methyltetradeca-7,9-dienoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and as a model compound for understanding enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Wirkmechanismus
The mechanism of action of (7Z,9E)-2-Methyltetradeca-7,9-dienoate involves its interaction with specific molecular targets and pathways. This compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(7Z,9E)-2-Methyl-7,9-Octadecadiene: A similar compound with a longer carbon chain, known for its role as a sex pheromone in certain insect species.
(E,Z)-7,9-Dodecadienyl Acetate: Another related compound used in pheromone-based pest management.
Uniqueness
(7Z,9E)-2-Methyltetradeca-7,9-dienoate is unique due to its specific structure and the presence of conjugated double bonds, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industrial processes .
Eigenschaften
Molekularformel |
C15H25O2- |
|---|---|
Molekulargewicht |
237.36 g/mol |
IUPAC-Name |
(7Z,9E)-2-methyltetradeca-7,9-dienoate |
InChI |
InChI=1S/C15H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15(16)17/h6-9,14H,3-5,10-13H2,1-2H3,(H,16,17)/p-1/b7-6+,9-8- |
InChI-Schlüssel |
ZMRCUPXEAQLFNE-MUIOLIGRSA-M |
Isomerische SMILES |
CCCC/C=C/C=C\CCCCC(C)C(=O)[O-] |
Kanonische SMILES |
CCCCC=CC=CCCCCC(C)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


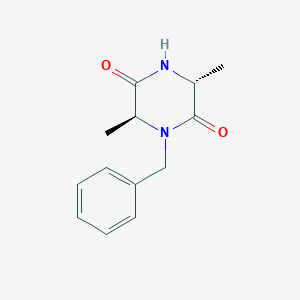

![tert-Butyl 3-(4-bromo-2,5-difluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13351656.png)
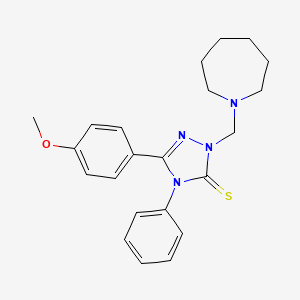
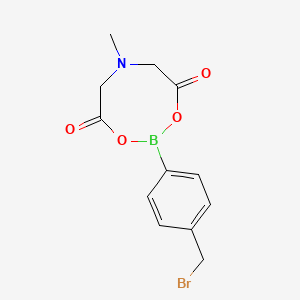
![2-(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B13351688.png)
![6-(2,4-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351695.png)
